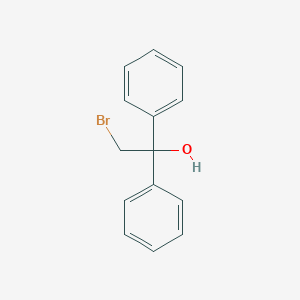

2-Bromo-1,1-diphenylethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,1-diphenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,16H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRENRWFLQWLPKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CBr)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80915183 | |

| Record name | 2-Bromo-1,1-diphenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80915183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950-16-3 | |

| Record name | NSC200678 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC72233 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1,1-diphenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80915183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 1,1 Diphenylethanol and Its Diastereomers

Direct Halogenation Approaches to Vicinal Bromohydrins

Direct halogenation of alkenes remains a primary and widely studied method for the synthesis of bromohydrins. This section delves into the nuances of this approach, examining the bromination of specific substituted alkenes, the application of N-bromosuccinimide (NBS) in aqueous media, and the critical stereochemical outcomes of these reactions.

Bromination of Substituted Alkenes (e.g., 1,1-Diphenylethylene (B42955), Stilbene (B7821643) Derivatives)

The reaction of substituted alkenes like 1,1-diphenylethylene and stilbene derivatives with a bromine source in the presence of a nucleophile, typically water, leads to the formation of the corresponding bromohydrins. The mechanism generally proceeds through a cyclic bromonium ion intermediate, which is then opened by the nucleophilic attack of water. umkc.edumasterorganicchemistry.com

For instance, the direct bromination of 1,1-diphenylethylene using bromine (Br₂) in chloroform (B151607) has been reported to yield 2-bromo-1,1-diphenylethylene, a related compound, after crystallization. The synthesis of the target compound, 2-bromo-1,1-diphenylethanol, can be achieved through the reaction of 1,1-diphenylethylene with a bromine source in an aqueous environment.

Similarly, the bromination of (E)-stilbene is a classic example used to illustrate the stereochemistry of electrophilic addition. The reaction of (E)-stilbene with bromine and water yields 2-bromo-1,2-diphenylethanol. ma.edu The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the specific bromine source used. A greener alternative to using hazardous elemental bromine involves the in situ generation of Br₂ from the oxidation of hydrobromic acid with hydrogen peroxide. centre.edu

Application of N-Bromosuccinimide (NBS) in Aqueous Media

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the synthesis of bromohydrins from alkenes, offering a safer alternative to liquid bromine. masterorganicchemistry.comwikipedia.org The reaction is typically carried out in aqueous solvent mixtures. wikipedia.org

The choice of co-solvent plays a crucial role in the efficiency and selectivity of bromohydrin synthesis using NBS. Dimethyl sulfoxide (B87167) (DMSO) has emerged as a particularly effective solvent for these reactions. orgsyn.orggaylordchemical.com The use of aqueous DMSO as a solvent system offers several advantages, including the ready solubility of NBS. stackexchange.com

Labeling studies have demonstrated that the oxygen atom from DMSO is incorporated into the hydroxyl group of the bromohydrin product. orgsyn.org The proposed mechanism involves the reaction of the alkene with Br+ (solvated by DMSO) to form a bromonium ion. This is followed by nucleophilic attack by the oxygen of DMSO, which, after hydrolysis, yields the bromohydrin. gaylordchemical.com This method provides a simple and general route to bromohydrins, avoiding the heterogeneous solvent systems often employed. orgsyn.org

A typical procedure for the synthesis of erythro-2-bromo-1,2-diphenylethanol involves treating (E)-stilbene with NBS in a mixture of DMSO and water. orgsyn.orglookchem.com This reaction proceeds with good yield, affording the erythro diastereomer. orgsyn.orglookchem.com

The use of surfactants in the NBS-mediated oxidation of organic substrates in aqueous media has been investigated. While specific studies on the influence of surfactants on the synthesis of this compound are not extensively detailed in the provided context, research on the kinetics of oxidation of other organic compounds by NBS in the presence of surfactants like sodium dodecyl sulfate (B86663) suggests that these additives can influence reaction rates. grafiati.com

Investigation of Stereochemical Outcome in Electrophilic Bromination (e.g., erythro-/threo- Diastereomer Formation)

The electrophilic addition of bromine to alkenes is a stereospecific reaction, typically proceeding via an anti-addition mechanism. masterorganicchemistry.com This means that the two new groups add to opposite faces of the double bond. The stereochemistry of the starting alkene dictates the stereochemistry of the product.

In the case of stilbene derivatives, the bromination can lead to the formation of erythro and threo diastereomers. For example, the reaction of (E)-stilbene with NBS in aqueous DMSO predominantly yields the erythro-2-bromo-1,2-diphenylethanol. orgsyn.orglookchem.com The threo and erythro isomers of 2-bromo-1,2-diphenylethanol have distinct physical properties, such as different melting points, which allows for their identification and separation. ma.edu The formation of a cyclic bromonium ion intermediate is key to understanding the observed stereoselectivity. umkc.edu The subsequent backside attack by the nucleophile (water or DMSO) dictates the anti-addition and the resulting stereochemistry of the product.

Table 1: Stereochemical Outcome of Bromination of Stilbene Derivatives

| Starting Alkene | Reagents | Major Product Diastereomer |

| (E)-Stilbene | NBS, DMSO/H₂O | erythro-2-bromo-1,2-diphenylethanol orgsyn.orglookchem.com |

| (Z)-Stilbene | Br₂, H₂O | threo-2-bromo-1,2-diphenylethanol |

Note: The outcome for (Z)-Stilbene is based on the general principle of anti-addition in electrophilic bromination.

Organometallic Reagent-Mediated Syntheses

While direct halogenation is a common route, organometallic reagents offer alternative synthetic pathways to this compound and its precursors. These methods often involve the use of Grignard reagents or organolithium compounds.

One prominent precursor to this compound is 1,1-diphenylethanol (B1581894). This tertiary alcohol can be synthesized via the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a ketone like acetophenone (B1666503). walisongo.ac.id Alternatively, the reaction of benzophenone (B1666685) with methyllithium (B1224462) also yields 1,1-diphenylethanol. orgsyn.org

A one-pot synthesis has been described using phenylmagnesium bromide and acetophenone in 2-methyltetrahydrofuran (B130290) (2-MeTHF) to produce 1,1-diphenylethanol. Subsequent dehydration of this intermediate can lead to 1,1-diphenylethylene, which can then be subjected to bromination to form the target bromohydrin. walisongo.ac.id

Table 2: Organometallic Routes to 1,1-Diphenylethanol

| Organometallic Reagent | Carbonyl Compound | Product |

| Phenylmagnesium bromide | Acetophenone | 1,1-Diphenylethanol walisongo.ac.id |

| Methyllithium | Benzophenone | 1,1-Diphenylethanol orgsyn.org |

Grignard Reagent Addition to Carbonyl Precursors (e.g., Acetophenone)

A foundational method for synthesizing the precursor alcohol, 1,1-diphenylethanol, involves the Grignard reaction. askfilo.com This approach utilizes the nucleophilic addition of a phenylmagnesium halide to a ketone. Specifically, the reaction of phenylmagnesium bromide with acetophenone in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is a common and effective route. studentshare.orgadichemistry.com

The process begins with the formation of the Grignard reagent, phenylmagnesium bromide, by reacting bromobenzene (B47551) with magnesium metal in dry ether. askfilo.comadichemistry.com This organometallic compound then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. walisongo.ac.id The subsequent step is an acidic workup, often using a solution of ammonium (B1175870) chloride, to protonate the resulting alkoxide and yield the tertiary alcohol, 1,1-diphenylethanol. chegg.com This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. studentshare.org

Table 1: Grignard Synthesis of 1,1-Diphenylethanol

| Reactants | Solvent | Key Conditions | Product |

|---|

Subsequent Bromination Strategies for Halohydrin Generation

Once the tertiary alcohol, 1,1-diphenylethanol, is obtained, it can be converted directly into the target vicinal halohydrin, this compound. A notable method employs N-halosuccinimides, such as N-bromosuccinimide (NBS), as the halogenating agent. mdpi.com This transformation can be efficiently achieved in an aqueous medium, which aligns with green chemistry principles. mdpi.com

The proposed reaction pathway suggests that the tertiary alcohol first undergoes dehydration under the reaction conditions to form the corresponding alkene, 1,1-diphenylethene. mdpi.com This intermediate then reacts with the electrophilic bromine species generated from NBS to form the final bromohydrin product. mdpi.com The efficiency of this one-pot synthesis in water can be significantly enhanced by the addition of a surfactant like sodium dodecyl sulfate. mdpi.com

Epoxide Ring-Opening Strategies for Bromohydrin Derivatization

An alternative pathway to bromohydrin structures involves the ring-opening of epoxides. This strategy is particularly useful for accessing specific diastereomers, such as the isomers of 2-bromo-1,2-diphenylethanol.

The ring-opening of stilbene oxides provides a direct route to 1,2-diaryl bromohydrins. For instance, erythro-2-bromo-1,2-diphenylethanol can be synthesized through the reaction of (E)-stilbene (trans-stilbene) with N-bromosuccinimide in aqueous dimethyl sulfoxide (DMSO). orgsyn.orgma.edu This reaction proceeds via a bromonium ion intermediate. orgsyn.org Another method involves the direct addition of hydrogen bromide to (E)-stilbene oxide (trans-1,2-diphenyloxirane). orgsyn.org

More advanced catalytic systems have also been developed. A cooperative catalysis approach using a bifunctional Lewis acid/ammonium salt catalyst enables the enantioselective ring-opening of meso-epoxides like cis-stilbene (B147466) oxide with acetyl bromide as a bromide source, yielding chiral bromohydrin esters. rsc.org

Table 2: Synthesis of erythro-2-Bromo-1,2-diphenylethanol

| Starting Material | Reagents | Solvent | Yield | Melting Point |

|---|

The stereochemical outcome of epoxide ring-opening reactions is a critical aspect of these synthetic strategies. The reaction of (E)-stilbene with NBS in aqueous DMSO is highly diastereoselective, yielding predominantly the erythro isomer of 2-bromo-1,2-diphenylethanol. orgsyn.orgma.edu This stereospecificity is a key feature of the reaction mechanism, which involves anti-addition to the alkene.

Similarly, the ring-opening of epoxides is typically an SN2 reaction, which proceeds with an inversion of configuration at the carbon atom undergoing nucleophilic attack. nih.gov This inherent stereospecificity allows for the controlled synthesis of particular diastereomers. For example, the desymmetrization of meso-epoxides using chiral catalysts can provide access to enantiopure β-functionalized alcohols, including bromohydrins, with two adjacent stereocenters. rsc.org Catalyst-controlled regioselectivity, where the catalyst rather than the substrate dictates the site of nucleophilic attack, has been achieved for unbiased trans-2,3-disubstituted epoxides using cationic aluminum salen catalysts, further expanding the synthetic utility of this method. rsc.org

Development of Green Chemistry Synthetic Protocols

In recent years, a significant focus has been placed on developing more environmentally benign synthetic methods. This includes the use of safer solvents, particularly water, and the development of catalytic processes to reduce waste and energy consumption. bio-conferences.org

The synthesis of halohydrins has been a target for green chemistry innovations. As previously mentioned, the direct conversion of tertiary benzyl (B1604629) alcohols like 1,1-diphenylethanol into the corresponding bromohydrins can be performed efficiently in water using N-bromosuccinimide. mdpi.com The use of water as a solvent is a significant improvement over traditional organic solvents, which often have a considerable negative environmental impact. mdpi.com

Furthermore, protocols for the ring-opening of epoxides to form vicinal halohydrins have been developed in aqueous media under catalyst-free conditions. rsc.org These methods offer high yields and simple work-up procedures, making them attractive for both laboratory and potential large-scale applications. rsc.org Biocatalytic routes, employing enzymes like halohydrin dehalogenases, also represent a green approach to producing enantioenriched β-halohydrins under mild reaction conditions. unipd.it

Table 3: Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₄H₁₃BrO |

| 1,1-Diphenylethanol | C₁₄H₁₄O |

| Acetophenone | C₈H₈O |

| Phenylmagnesium bromide | C₆H₅BrMg |

| Bromobenzene | C₆H₅Br |

| N-bromosuccinimide (NBS) | C₄H₄BrNO₂ |

| 1,1-Diphenylethene | C₁₄H₁₂ |

| Sodium dodecyl sulfate | C₁₂H₂₅NaO₄S |

| erythro-2-Bromo-1,2-diphenylethanol | C₁₄H₁₃BrO |

| trans-1,2-Diphenyloxirane (E-stilbene oxide) | C₁₄H₁₂O |

| (E)-Stilbene | C₁₄H₁₂ |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS |

Catalyst Design for Environmentally Benign Transformations

The synthesis of this compound and its related structures has benefited from the development of catalysts that promote environmentally friendly transformations. A key focus has been the move away from hazardous reagents and solvents towards greener alternatives.

One notable advancement involves the use of sulfonic acid-functionalized ionic liquids as catalysts. These catalysts have been successfully employed in the dehydration of 1,1-diphenylethanol to produce 1,1-diphenylethylene, a precursor to this compound. The use of ionic liquids allows for milder reaction conditions, such as lower temperatures (65–80°C) and shorter reaction times (0.5–2 hours), which minimizes the formation of side products. Furthermore, the solvent 2-methyltetrahydrofuran (2-MeTHF) is utilized as a safer and less toxic alternative to traditional ethers like diethyl ether and tetrahydrofuran. google.com

Biocatalysis represents another significant frontier in the green synthesis of related chiral alcohols. While not directly synthesizing this compound, studies on the asymmetric reduction of ketones to produce chiral alcohols like (R)-1,2-diphenylethanol highlight the potential of this approach. researchgate.net Alcohol dehydrogenases (ADHs) from various microorganisms, such as Rhodococcus ruber and Lactobacillus brevis, have demonstrated high efficiency and stereoselectivity. researchgate.net These enzymatic processes are cost-effective and environmentally friendly, offering a pathway to producing enantiomerically pure precursors for more complex molecules. researchgate.net

The use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), in aqueous media also represents a greener approach to producing bromohydrins. nih.gov Research has shown that the efficiency of these reactions can be significantly improved by adding a surfactant like sodium dodecyl sulfate (SDS), which facilitates the reaction between water-insoluble organic substrates. nih.gov This micellar catalysis approach avoids the use of volatile and often toxic organic solvents.

Finally, photocatalysis using supramolecular self-assembled nanosystems offers a novel and efficient method. These systems can mimic natural enzymes by concentrating reactants and facilitating the reaction, representing an attractive area for developing green catalytic transformations. researchgate.net

One-Pot Synthetic Sequences for Enhanced Efficiency

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction.

Another efficient method involves the direct conversion of tertiary alcohols to vicinal halohydrins. For instance, 1,1-diphenylethanol can be reacted with N-bromosuccinimide (NBS) in various solvents. While reactions in refluxing acetic acid/water mixtures can produce 2-bromo-1,1-diphenylethene, careful control of the reaction temperature is necessary to achieve high selectivity. nih.gov

The synthesis of the diastereomer, erythro-2-bromo-1,2-diphenylethanol, can be achieved from (E)-stilbene using N-bromosuccinimide in a mixture of dimethyl sulfoxide and water. orgsyn.orglookchem.com This method provides the product in high yield (80-90%) and with high stereoselectivity. orgsyn.org The reaction proceeds at a moderate temperature, and the product is easily isolated by crystallization. orgsyn.orglookchem.com

Ultrasound has also been employed to enhance the efficiency of bromination reactions. The use of ultrasonic irradiation in a mixture of PEG-400 and water provides a rapid and environmentally benign method for the synthesis of α-bromo aromatic ketones using N-bromosuccinimide. asianpubs.org This approach significantly reduces reaction times to as little as 15-20 minutes with good to excellent yields. asianpubs.org

Table 1: Comparison of Catalysts for Environmentally Benign Transformations

| Catalyst Type | Reactants | Product | Key Advantages |

|---|---|---|---|

| Sulfonic acid-functionalized ionic liquid | 1,1-Diphenylethanol | 1,1-Diphenylethylene | Mild conditions, high purity, use of greener solvent (2-MeTHF) google.com |

| Alcohol Dehydrogenases (e.g., from Rhodococcus ruber) | Ketones | Chiral Alcohols | High stereoselectivity, cost-effective, environmentally friendly researchgate.net |

| N-Bromosuccinimide (NBS) with SDS | 1,1-Diphenylethanol | 2-Bromo-1,1-diphenylethene | Use of water as solvent, improved efficiency with surfactant nih.gov |

Table 2: Overview of One-Pot Synthetic Sequences

| Starting Materials | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Bromobenzene, Magnesium, Acetophenone | 2-MeTHF, Sulfonic acid-functionalized ionic liquid | 1,1-Diphenylethylene | >85% | google.com |

| (E)-Stilbene | N-Bromosuccinimide, Dimethyl sulfoxide, Water | erythro-2-Bromo-1,2-diphenylethanol | 80-90% | orgsyn.orglookchem.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,1-Diphenylethanol |

| 1,1-Diphenylethylene |

| Phenylmagnesium bromide |

| Bromobenzene |

| Magnesium |

| Acetophenone |

| 2-Methyltetrahydrofuran (2-MeTHF) |

| Diethyl ether |

| Tetrahydrofuran |

| (R)-1,2-diphenylethanol |

| N-Bromosuccinimide (NBS) |

| Sodium dodecyl sulfate (SDS) |

| erythro-2-Bromo-1,2-diphenylethanol |

| (E)-Stilbene |

| Dimethyl sulfoxide |

| PEG-400 |

Elucidation of Reaction Mechanisms and Kinetics for 2 Bromo 1,1 Diphenylethanol Transformations

Mechanistic Studies of Halohydrin Formation

The formation of halohydrins, such as 2-bromo-1,1-diphenylethanol from 1,1-diphenylethylene (B42955), is a well-established electrophilic addition reaction. The mechanism, however, involves nuanced details regarding the nature of the intermediates and the role of the solvent.

The reaction is initiated by the electrophilic attack of bromine on the π-electrons of the alkene's double bond. This leads to the formation of a positively charged intermediate. Two primary intermediate structures have been proposed and investigated: the cyclic bromonium ion and the open-chain bromocarbonium ion.

The generally accepted mechanism proceeds through a three-membered cyclic bromonium ion . In this intermediate, the bromine atom is bonded to both carbons of the original double bond, which helps to stabilize the positive charge. This cyclic structure is crucial in explaining the stereochemistry of the reaction, as the subsequent nucleophilic attack must occur from the side opposite the bromine bridge (anti-addition).

Alternatively, an open-chain bromocarbonium ion (a carbocation) may form. For 1,1-diphenylethylene, this would be a tertiary carbocation stabilized by the two phenyl groups. The reaction may proceed through this intermediate, particularly when the structure of the alkene can significantly stabilize a carbocation. In some cases, there may be a continuum between the bridged bromonium ion and the open bromocarbonium ion, or an equilibrium between the two. The presence of electron-withdrawing groups on the alkene can also favor the formation of a bromocarbonium-like intermediate. masterorganicchemistry.com

In the synthesis of bromohydrins, the solvent plays a direct and critical role as a nucleophile in the second step of the reaction. iitk.ac.inkhanacademy.org When the reaction is conducted in a nucleophilic solvent like water or dimethyl sulfoxide (B87167) (DMSO), the solvent molecule attacks the bromonium ion intermediate. masterorganicchemistry.comiitk.ac.inyoutube.commsu.edu

The attack follows Markovnikov's rule, where the nucleophile adds to the more substituted carbon of the bromonium ion. iitk.ac.inyoutube.com This is because the more substituted carbon can better accommodate the partial positive charge. youtube.com

Water as a Nucleophile : When water is the solvent, a water molecule attacks the intermediate, leading to an oxonium ion. A subsequent deprotonation step by another water molecule yields the neutral bromohydrin product. youtube.com The water molecules can effectively "cage" the bromide ion formed in the first step, preventing it from acting as the primary nucleophile. youtube.com

DMSO as a Nucleophile : When N-bromosuccinimide (NBS) is used in aqueous DMSO, DMSO acts as the initial nucleophile. Labeling experiments have demonstrated that the oxygen atom from the DMSO molecule is incorporated into the final product. It attacks the bromonium ion to form an intermediate β-bromodimethylsulfoxonium ion. This intermediate is then hydrolyzed by water to give the final bromohydrin product. masterorganicchemistry.com

Substituents on the aromatic rings or the double bond of the parent alkene can significantly influence the reaction pathway and product distribution.

Electron-donating groups on the phenyl rings can stabilize the positive charge of the bromonium or bromocarbonium ion intermediate, thereby increasing the reaction rate.

Electron-withdrawing groups attached to the double bond tend to inhibit the reaction. masterorganicchemistry.com They destabilize the positively charged intermediate, making the initial electrophilic attack less favorable. In such cases, the bromide anion may compete more effectively with the solvent as a nucleophile, leading to the formation of a dibromide byproduct. masterorganicchemistry.com

Steric effects also play a role. Bulky substituents near the double bond can influence the regioselectivity of the nucleophilic attack, sometimes leading to anti-Markovnikov products. masterorganicchemistry.com

The table below summarizes the yields of bromohydrins from various alkenes using N-bromosuccinimide in aqueous DMSO, illustrating the impact of substituents.

| Alkene | Bromohydrin Product | Yield (%) |

|---|---|---|

| C6H5CH=CH2 | C6H5CH(OH)CH2Br | 76 |

| C6H5-C(CH3)=CH2 | C6H5C(CH3)(OH)CH2Br | 89 |

| (Z)-C6H5CH=CHC6H5 | threo-C6H5CH(OH)CH(Br)C6H5 | 82 |

| (E)-C6H5CH=CHCH3 | erythro-C6H5CH(OH)CH(Br)CH3 | 92 |

| (CH3)3CCH=CH2 | (CH3)3CCH(Br)CH2OH | 89 |

Kinetics of Conversion Reactions

This compound can undergo further transformations, primarily substitution and elimination reactions. The kinetics of these conversions are highly dependent on the reaction conditions.

Given that this compound is a tertiary alcohol derivative, its substitution and elimination reactions typically proceed through unimolecular pathways (SN1 and E1, respectively) due to the stability of the resulting tertiary carbocation.

In both SN1 (Substitution, Nucleophilic, Unimolecular) and E1 (Elimination, Unimolecular) mechanisms, the first step is the slow, rate-determining step. pearson.com This step involves the spontaneous departure of the leaving group (bromide ion) to form a stable tertiary carbocation intermediate. khanacademy.orgpearson.commasterorganicchemistry.com

Rate = k [Substrate]

The competition between substitution and elimination pathways for this compound is significantly influenced by various reaction conditions.

Temperature : Higher temperatures favor elimination (E1) over substitution (SN1). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk Elimination reactions generally have a higher activation energy and result in an increase in entropy (more product molecules are formed). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, making elimination more favorable. youtube.comyoutube.com

Concentration :

Substrate Concentration : As the rate-determining step for both SN1 and E1 reactions is first-order with respect to the substrate, increasing the concentration of this compound will increase the rate of both reactions. masterorganicchemistry.com

Base/Nucleophile Concentration : In E1 and SN1 reactions, the concentration of the base or nucleophile does not affect the reaction rate because it is not involved in the rate-determining step. masterorganicchemistry.comyoutube.com However, using a high concentration of a strong base can favor a competing E2 (bimolecular elimination) pathway. chemguide.co.uk

Catalyst Loading : While SN1 and E1 reactions are typically not catalyzed in the traditional sense, the choice of solvent can be considered a catalytic factor. Polar protic solvents (like water and ethanol) are effective at stabilizing the carbocation intermediate, thus favoring SN1 and E1 pathways. pearson.com

The table below summarizes how reaction conditions can be adjusted to favor either substitution or elimination for a tertiary bromoalkane.

| Condition | Favors Substitution (SN1) | Favors Elimination (E1) |

|---|---|---|

| Temperature | Low | High |

| Base/Nucleophile | Weakly basic, good nucleophile | Weak base/nucleophile (often the solvent) |

| Solvent | Polar Protic | Polar Protic |

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. In the context of transformations involving bromo-alcohols similar to this compound, labeling experiments have been crucial. For instance, in the synthesis of related bromohydrins from alkenes using N-bromosuccinimide (NBS) in aqueous dimethyl sulfoxide (DMSO), the origin of the hydroxyl oxygen was a key mechanistic question.

To resolve this, labeling experiments were conducted using DMSO enriched with the oxygen-18 isotope (DMSO-¹⁸O). When the reaction to form a bromohydrin was carried out under these conditions, the resulting alcohol product was found to be enriched with ¹⁸O. This finding demonstrated conclusively that the oxygen atom from the dimethyl sulfoxide, and not from water, is incorporated into the hydroxyl group of the bromohydrin product. orgsyn.org The role of water in this reaction is to hydrolyze an intermediate β-bromodimethylsulfoxonium ion, which forms after the initial attack of DMSO on the bromonium ion intermediate. orgsyn.org

Table 1: Isotopic Labeling Experiment Summary

| Reactants | Isotope Used | Labeled Reactant | Key Finding | Mechanistic Implication |

|---|

Rearrangements and Molecular Reorganizations

Dehydration Mechanisms to Olefinic Products (e.g., 2-Bromo-1,1-diphenylethene)

The dehydration of this compound results in the formation of an olefinic product, 2-Bromo-1,1-diphenylethene. This transformation is typically carried out under acidic conditions and proceeds through a carbocation-mediated elimination mechanism, most commonly an E1 (Elimination, Unimolecular) pathway.

The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst. This converts the -OH group, which is a poor leaving group, into a good leaving group, water (-OH₂⁺).

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a carbocation intermediate. The carbocation formed from this compound is secondary, but it is significantly stabilized by resonance with the two adjacent phenyl groups. This stabilization makes its formation the rate-determining step of the reaction.

Deprotonation to Form the Alkene: A weak base, such as water or the conjugate base of the acid catalyst, removes a proton from the carbon atom adjacent to the carbocation center (the brominated carbon), resulting in the formation of a carbon-carbon double bond and yielding the final product, 2-Bromo-1,1-diphenylethene.

Table 2: Steps in the E1 Dehydration of this compound

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Protonation of the alcohol's hydroxyl group by an acid catalyst. | Protonated alcohol (oxonium ion). |

| 2 | Loss of a water molecule to form a resonance-stabilized secondary benzylic carbocation. | 2-Bromo-1,1-diphenyl-ethyl carbocation. |

Oxidative Cleavage Pathways Leading to Carbonyl Compounds (e.g., Benzophenone)

The carbon-carbon bond in this compound can be cleaved under oxidative conditions to yield carbonyl compounds, with benzophenone (B1666685) being a significant product. This transformation involves the breaking of the bond between the carbon bearing the hydroxyl group and the carbon bearing the bromine atom. While specific studies on this compound are not prevalent, the pathway can be inferred from the well-established chemistry of 1,2-diols and related compounds.

The reaction likely proceeds through an initial oxidation of the secondary alcohol to an α-bromoketone intermediate, 2-bromo-1,1-diphenyl-ethanone. This intermediate can then undergo further reactions that lead to the cleavage of the C-C bond. One possible pathway involves a Favorskii-type rearrangement or a nucleophilic attack at the carbonyl carbon, followed by elimination and cleavage. Alternatively, strong oxidizing agents can directly facilitate the cleavage of the C-C bond in the initial alcohol, particularly if a diol intermediate is formed in situ. The presence of the two phenyl groups on one carbon and the bromine on the adjacent carbon influences the stability of intermediates and the ultimate product distribution, favoring the formation of the highly stable benzophenone.

Table 3: Plausible Steps in the Oxidative Cleavage to Benzophenone

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Oxidation of the secondary alcohol group. | α-bromoketone (2-bromo-1,1-diphenyl-ethanone). |

| 2 | Nucleophilic attack or rearrangement. | Formation of an unstable intermediate (e.g., epoxide or cyclopropanone-like structure). |

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The bromine atom in this compound is attached to a secondary carbon, making it susceptible to nucleophilic substitution reactions. libretexts.org In these reactions, a nucleophile replaces the bromide ion, which acts as the leaving group. pressbooks.pub The specific mechanism of substitution, whether Sₙ1 (Substitution, Nucleophilic, Unimolecular) or Sₙ2 (Substitution, Nucleophilic, Bimolecular), is highly dependent on the reaction conditions.

Sₙ1 Mechanism: This pathway is favored by polar protic solvents and weak nucleophiles. It proceeds through a two-step mechanism involving the formation of a carbocation intermediate after the bromide leaving group departs. pressbooks.pub The secondary carbocation that would form is stabilized by the adjacent phenyl group, making this pathway viable. The reaction rate is dependent only on the concentration of the substrate. pressbooks.pub

Sₙ2 Mechanism: This pathway is favored by polar aprotic solvents and strong, non-bulky nucleophiles. It is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion leaves. pressbooks.pub This concerted mechanism results in an inversion of stereochemistry at the carbon center. The reaction rate depends on the concentration of both the substrate and the nucleophile. pressbooks.pub

The presence of the bulky phenyl groups and the hydroxyl group near the reaction center can provide steric hindrance, which may disfavor the Sₙ2 pathway compared to a less substituted secondary halide.

Table 4: Comparison of Sₙ1 and Sₙ2 Pathways for this compound

| Feature | Sₙ1 Pathway | Sₙ2 Pathway |

|---|---|---|

| Mechanism | Two steps, via carbocation intermediate. | One step, concerted backside attack. |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Favored By | Weak nucleophiles, polar protic solvents. | Strong nucleophiles, polar aprotic solvents. |

| Intermediate | Resonance-stabilized secondary carbocation. | Pentacoordinate transition state. |

| Stereochemistry | Racemization (if chiral center). | Inversion of configuration. |

Stereochemical Investigations of 2 Bromo 1,1 Diphenylethanol and Its Derivatives

Diastereomeric Purity and Enantiomeric Excess Determination

The stereoisomers of 2-bromo-1,2-diphenylethanol, which include a pair of diastereomers (erythro and threo), each existing as a pair of enantiomers, can be distinguished and their purity assessed through various analytical techniques. ma.edu The determination of diastereomeric purity often relies on differences in physical and spectroscopic properties between the diastereomers. ma.edu For instance, the erythro and threo isomers of 2-bromo-1,2-diphenylethanol exhibit distinct melting points, which provides a straightforward method for identification and purity assessment of a separated isomer. ma.edu

Spectroscopic methods are also crucial. In the synthesis of erythro-2-bromo-1,2-diphenylethanol, both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of the purified product showed no detectable absorptions corresponding to the threo isomer, confirming high diastereomeric purity. orgsyn.org

| Property | erythro-2-bromo-1,2-diphenylethanol | threo-2-bromo-1,2-diphenylethanol |

| Melting Point | 83–84 °C ma.eduorgsyn.org | 51–52 °C ma.edu |

The determination of enantiomeric excess (ee) for chiral derivatives is essential, particularly when they are used in asymmetric synthesis. While specific ee determination for 2-bromo-1,1-diphenylethanol is not commonly documented, methods for its derivatives, such as chiral amino alcohols, are well-established. The enantiomeric excess of such compounds is typically determined using chiral chromatography, most notably High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. For example, in dynamic resolution processes involving derivatives like α-bromo acids, the resulting enantiomerically enriched product's ee is precisely measured to quantify the success of the asymmetric transformation. google.com Biocatalytic reductions leading to chiral alcohols also rely on chiral HPLC to confirm high enantiomeric excess, often exceeding 99% ee. researchgate.net

Control of Stereochemistry in Synthetic Transformations

Controlling the stereochemical outcome of reactions producing this compound and its derivatives is a key objective in synthetic chemistry. This involves strategies for both diastereoselective and enantioselective synthesis.

Diastereoselective Synthesis of erythro- and threo- Isomers

A highly diastereoselective synthesis of erythro-2-bromo-1,2-diphenylethanol has been achieved through the reaction of (E)-stilbene with N-bromosuccinimide (NBS) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water. orgsyn.orglookchem.com This method is noted for its simplicity and high yield. orgsyn.org The reaction proceeds via a bromonium ion intermediate, and the subsequent attack by a water molecule (derived from DMSO) occurs in a stereospecific anti-addition manner, leading exclusively to the erythro product from the (E)-alkene. ma.eduorgsyn.org The high diastereoselectivity is confirmed by the absence of the threo isomer in the final product. orgsyn.org

Alternative preparations for erythro-2-bromo-1,2-diphenylethanol include the reaction of (E)-stilbene with N-bromoacetamide in aqueous acetone (B3395972) or the addition of hydrogen bromide to (E)-stilbene oxide. orgsyn.org

| Reactants | Reagents | Solvent | Product | Yield |

| (E)-Stilbene | N-Bromosuccinimide (NBS) | Dimethyl Sulfoxide (DMSO) / Water | erythro-2-bromo-1,2-diphenylethanol | 80-90% orgsyn.orglookchem.com |

Asymmetric Induction and Chiral Auxiliary Applications

While this compound itself is not typically employed as a chiral auxiliary, its structural analogs, particularly chiral amino alcohols, serve as highly effective auxiliaries and ligands in asymmetric synthesis. researchgate.netharvard.edu Compounds such as (1R,2S)-(-)-2-amino-1,2-diphenylethanol are commercially available and widely used. google.commdpi.com

One key application is in the dynamic resolution of racemic α-substituted carboxylic acids. google.com In this process, a chiral amine like (1R,2S)-(-)-2-amino-1,2-diphenylethanol is used to form diastereomeric salts with a racemic α-bromo acid. google.com Under specific heating conditions, one diastereomer preferentially crystallizes from the solution while the other equilibrates in solution, leading to a high yield and enantiomeric excess of the desired chiral acid. google.com

Furthermore, these chiral amino alcohols are precursors to important catalysts for asymmetric reactions. mdpi.com For instance, (1S,2R)-2-amino-1,2-diphenylethanol is used to synthesize chiral oxazaborolidine catalysts. mdpi.com These catalysts are highly effective in the enantioselective reduction of ketones to chiral secondary alcohols, with the phenyl groups on the amino alcohol creating a well-defined chiral environment that directs the approach of the reducing agent. mdpi.com Similarly, chiral tridentate Schiff bases derived from these amino alcohols can act as ligands in metal-catalyzed asymmetric reactions, such as hetero-Diels-Alder reactions. sfu.ca

Conformational Analysis and Stereoelectronic Effects

The stereochemical outcomes of reactions involving 2-bromo-1,2-diphenylethanol are heavily influenced by conformational and stereoelectronic effects, particularly through the formation of key intermediates. The reaction of both erythro- and threo-2-bromo-1,2-diphenylethanol with gaseous hydrogen bromide (HBr) has been shown to proceed through the formation of bromonium-bromide ion pair intermediates. researchgate.netresearchgate.net

The conformation of this three-membered ring intermediate dictates the trajectory of the subsequent nucleophilic attack. Studies have shown that these intermediates primarily collapse to form meso-1,2-dibromo-1,2-diphenylethane, a stereospecific outcome that provides insight into the preferred geometry of the ion pair. researchgate.netresearchgate.net The formation of a bromonium ion, as opposed to a more flexible carbocation, accounts for the high stereospecificity observed in these reactions. ma.edu The mechanism involves an anti-attack of the nucleophile on the bromonium ion intermediate. researchgate.net

Advanced studies have focused on generating and trapping enantiopure bromonium ions to probe their behavior. core.ac.uk By starting with an enantiopure bromohydrin, a chiral bromonium ion can be generated, and its subsequent reaction with a nucleophile can be tracked to understand the stereoelectronics of Br+ transfer without racemization. core.ac.uk This research confirms that the integrity of the stereocenter can be maintained through such intermediates, highlighting the powerful stereoelectronic control exerted by the bromonium ion structure. core.ac.uk

Applications of 2 Bromo 1,1 Diphenylethanol As a Synthetic Intermediate in Organic Synthesis

Precursor in Chiral Synthesis

The stereochemical arrangement of 2-bromo-1,1-diphenylethanol and its analogs is crucial for their application in asymmetric synthesis. The ability to control the stereochemistry of the hydroxyl and bromine-bearing carbons allows for the synthesis of enantiomerically pure compounds.

Bromohydrins, such as this compound, are direct precursors to epoxides. The intramolecular Williamson ether synthesis, involving the deprotonation of the hydroxyl group to form an alkoxide that subsequently displaces the adjacent bromide, is a standard method for epoxide formation.

Research has demonstrated the conversion of related bromohydrins, like erythro-2-bromo-1,2-diphenylethanol, into their corresponding epoxides. researchgate.netorgsyn.org For instance, the treatment of erythro-2-bromo-1,2-diphenylethanol, derived from (E)-stilbene, with a base leads to the formation of trans-stilbene (B89595) oxide. lookchem.com The stereochemistry of the starting bromohydrin directly dictates the stereochemistry of the resulting epoxide. While specific studies focusing on the chiral resolution of this compound followed by epoxidation are not prevalent in the provided results, the general principle is a cornerstone of organic synthesis. The synthesis of chiral epoxides is a well-established field, with methods like the Sharpless or Jacobsen-Katsuki epoxidation being prominent for creating them from alkenes. organic-chemistry.orgacs.org

Table 1: Representative Epoxidation from a Related Bromohydrin

| Starting Material | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| erythro-2-Bromo-1,2-diphenylethanol | Base | trans-Stilbene oxide | lookchem.com |

Optically active vicinal amino alcohols are significant chiral auxiliaries and ligands in asymmetric catalysis. datapdf.com The synthesis of these compounds can be achieved from chiral bromohydrins through the substitution of the bromide with an azide (B81097), followed by reduction.

A stereodivergent strategy has been developed using the related compound, trans-stilbene oxide. researchgate.netdatapdf.com Ring-opening of optically pure (R,R)-trans-stilbene oxide with different bromide sources can produce either anti- or syn-2-bromo-1,2-diphenylethanols. datapdf.com These separated diastereomers can then be converted into the corresponding azido (B1232118) alcohols and subsequently reduced to the desired optically active amino alcohols. For example, (1R,2S)-2-bromo-1,2-diphenylethanol can be treated with sodium azide in DMF to yield (1R,2R)-2-azido-1,2-diphenylethanol, a precursor to (1R,2R)-2-amino-1,2-diphenylethanol. datapdf.com This pathway highlights how the bromohydrin moiety is a critical intermediate for introducing the amino group with stereochemical control.

Table 2: Synthesis of Chiral Amino Alcohols via Bromohydrin Intermediate

| Precursor | Reagent Sequence | Final Product | Yield | Reference |

|---|---|---|---|---|

| (1R,2S)-2-Bromo-1,2-diphenylethanol | 1. NaN₃, DMF; 2. Reduction | (1R,2R)-2-Amino-1,2-diphenylethanol | High | datapdf.com |

The structural motifs derived from this compound, particularly chiral 1,2-diaryl-substituted compounds, are valuable in medicinal chemistry. Chiral carbinols are recognized as useful precursors in the synthesis of various drugs. researchgate.net For instance, the enantioselective reduction of diaryl ketones, which can be synthesized from bromohydrins, yields optically active diarylmethanols. researchgate.net These chiral alcohols are key intermediates for antiallergy drugs like bepotastine. researchgate.net

The 1,2-diphenylethanol (B1347050) framework itself is a component of biologically active molecules. researchgate.net The ability to functionalize this structure, for which this compound is a key starting material, allows for its incorporation into larger, more complex pharmaceutical targets. While direct use of this compound in a named drug synthesis is not explicitly detailed, its role as an intermediate to create key structural components like 1,1-diphenylethene, diaryl ketones, and chiral amino alcohols underscores its importance in generating pharmaceutical precursors. researchgate.net

Building Block for Substituted Olefins and Other Functionalized Molecules

Beyond chiral synthesis, this compound serves as a building block for creating carbon-carbon double bonds and other functional groups.

The dehydration of 1,1-diphenylethanol (B1581894) is a common method to produce 1,1-diphenylethene. walisongo.ac.id This reaction is typically catalyzed by acid. walisongo.ac.idorgsyn.org Similarly, the dehydration of this compound can lead to the formation of 2-bromo-1,1-diphenylethene, a halogenated analog. This dehydration can be achieved using sulfonic acid catalysts.

Alternatively, 2-bromo-1,1-diphenylethene can be synthesized through the direct bromination of 1,1-diphenylethylene (B42955) using bromine in chloroform (B151607). The reaction of 1,1-diphenylethylene with N-bromosuccinimide (NBS) in an acetic acid/water mixture also yields 2-bromo-1,1-diphenylethene.

Table 3: Synthesis of 1,1-Diphenylethene and its Bromo-Analog

| Starting Material | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,1-Diphenylethanol | Conc. Acetic Acid / Conc. Sulfuric Acid | 1,1-Diphenylethene | - | walisongo.ac.id |

| This compound | Sulfonic acid catalyst | 2-Bromo-1,1-diphenylethene | - | |

| 1,1-Diphenylethylene | Bromine (Br₂), Chloroform, 25°C, 3h | 2-Bromo-1,1-diphenylethene | 72% |

Diaryl ketones are important structural motifs in pharmaceuticals, fragrances, and materials. organic-chemistry.orgrsc.org An efficient method for converting alkene precursors into diaryl ketones involves oxidative cleavage and recombination. In a relevant study, 2-bromo-1,2-diphenylethanol was treated with sodium periodate (B1199274) (NaIO₄), which resulted in the formation of benzophenone (B1666685) in a high yield of 95%. rsc.org This transformation suggests that NaIO₄ can act as both an epoxidation and a nucleophilic deformylation reagent in a cascade reaction. rsc.org This method provides a pathway from a bromohydrin structure to a diaryl ketone, demonstrating the utility of this compound as a precursor to compounds like benzophenone.

Table 4: Synthesis of Diaryl Ketone from a Related Bromohydrin

| Starting Material | Reagent | Product | Yield | Reference |

|---|

Role in Cascade and Multi-Component Reaction Sequences

A comprehensive review of scientific literature does not reveal well-documented or established applications of this compound as a key intermediate in cascade or multi-component reaction sequences. While cascade and multi-component reactions are a significant area of research in organic synthesis for building molecular complexity in a single step, the specific utility of this compound in this context is not prominent in published research.

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations where the product of one reaction becomes the substrate for the next, without the need for isolating intermediates. Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials.

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in 2-Bromo-1,1-diphenylethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of erythro-2-Bromo-1,2-diphenylethanol displays characteristic signals that confirm its structure. An AB doublet observed at approximately 5.06 and 5.16 ppm, with a coupling constant (J) of 6.5 Hz, is assigned to the two protons of the CHBrCHOH group. orgsyn.org The multiplet appearing around 7.35 ppm corresponds to the ten aromatic protons of the two phenyl groups. orgsyn.org For the related compound 1,1-diphenylethanol (B1581894), the ¹H NMR spectrum shows a singlet at 1.87 ppm for the three methyl protons, a singlet at 5.52 ppm for the hydroxyl proton, and multiplets between 7.2 and 7.46 ppm for the aromatic protons. chegg.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying all the unique carbon atoms in the molecule. For instance, in 2,2-Dibromo-2-fluoro-1,1-diphenylethanol, a related compound, the ¹³C NMR spectrum shows signals that can be assigned to the various carbon atoms in the structure. oup.com Spectra for erythro-2-bromo-1,2-diphenylethanol are available in spectral databases. spectrabase.comnih.gov

Stereochemical Assignment: NMR spectroscopy, particularly dynamic NMR, can be used to assess the stereochemical stability of related chiral compounds. For boronate-imine complexes derived from 2-amino-1,1-diphenylethanol, racemization barriers have been measured to be around 100–110 kJ/mol, indicating their stereochemical stability.

Below is a table summarizing the ¹H NMR spectral data for erythro-2-Bromo-1,2-diphenylethanol.

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment |

| 5.06 | AB doublet | 6.5 | 2H | CHBrCHOH |

| 5.16 | AB doublet | 6.5 | 2H | CHBrCHOH |

| 7.35 | multiplet | 10H | Aryl H |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of erythro-2-bromo-1,2-diphenylethanol, when analyzed in a carbon tetrachloride (CCl₄) solution, exhibits characteristic absorption bands. orgsyn.org A prominent band at 3610 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. orgsyn.org Other significant peaks are observed at 1500 cm⁻¹, 1460 cm⁻¹, and 700 cm⁻¹, which are indicative of the aromatic C=C stretching and C-H bending vibrations of the phenyl groups. orgsyn.org The IR spectrum for the related compound 2-bromo-1,2-diphenylethanone is also available for comparison. nist.gov The study of H-bonds in 1,1-diphenylethanol has also been conducted using IR absorption spectra. chemicalbook.com

A summary of the key IR absorption bands for erythro-2-bromo-1,2-diphenylethanol is provided in the table below.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3610 | O-H stretch |

| 1500 | Aromatic C=C stretch |

| 1460 | Aromatic C=C stretch |

| 700 | Aromatic C-H bend |

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. It is also employed to monitor the progress of reactions involving this compound. The molecular weight of this compound is 277.16 g/mol . nih.gov The exact mass is 276.01498 Da. nih.gov For the related compound 2-bromo-1,2-diphenylethanone, the molecular weight is 275.141 g/mol . nist.gov GC-MS has been used to identify and characterize various related compounds, with spectral data available in databases like the NIST/EPA Gas-Phase Infrared Database. nist.govnih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for analyzing reaction mixtures containing this compound. GC is suitable for volatile and thermally stable compounds, while HPLC is versatile for a wider range of compounds.

GC analysis can be used to monitor the progress of reactions, such as the reduction of 1,1-diphenylethanol. orgsyn.org For instance, a GC method using a 10% Apiezon L on Chromosorb W column can separate diphenylmethane, 1,1-diphenylethane, and residual 1,1-diphenylethanol. orgsyn.org The enantiomeric excess of chiral products derived from related compounds can be determined by chiral HPLC analysis. rsc.orgrsc.org For example, the enantiomeric excess of chiral amino alcohols has been determined using a Daicel Chiralpak® AD-H column. rsc.org

Chiral Chromatography for Enantiomeric Resolution

Since this compound possesses a chiral center, chiral chromatography is a vital technique for separating its enantiomers. This is particularly important in asymmetric synthesis where the production of a single enantiomer is desired.

Chiral HPLC is a commonly used method for the enantiomeric resolution of related chiral compounds. For example, the enantiomers of certain α-substituted carboxylic acids can be resolved using chiral amines like (1R,2S)-2-amino-1,2-diphenylethanol, with the enantiomeric excess determined by chiral HPLC. nih.govgoogle.compatsnap.comgoogle.com Chiral HPLC analysis using columns such as Chiralcel OD-H or OJ-H has been successfully employed to separate enantiomers of various chiral compounds, including derivatives of 2,2-diphenylethyl tert-butyl malonates. nih.govfrontiersin.org The enantiomeric excess of chiral amino alcohols has been determined by HPLC analysis using a Daicel Chiralpak® AD-H column. rsc.org

Crystallographic Analysis for Absolute Configuration Determination

The definitive determination of the absolute configuration of a chiral molecule is a critical aspect of stereochemistry, with significant implications for its biological activity and physical properties. Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful and unambiguous method for establishing the three-dimensional arrangement of atoms in a crystalline solid, thereby revealing the absolute stereochemistry of a chiral center.

For a compound such as this compound, which possesses a stereogenic center at the carbon atom bearing the hydroxyl group, X-ray crystallography can provide irrefutable proof of the (R) or (S) configuration. This technique relies on the anomalous scattering of X-rays by the electrons of the atoms within the crystal lattice. The presence of a "heavy" atom, such as bromine in the case of this compound, is particularly advantageous. The bromine atom's significant anomalous scattering effect enhances the differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. The analysis of these intensity differences allows for the unequivocal assignment of the absolute structure.

The process begins with the growth of a high-quality single crystal of the enantiomerically pure compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of thousands of reflections at various intensities, is collected. The crystallographic data, including the unit cell dimensions, space group, and the intensities of the reflections, are then processed.

A crucial step in the determination of the absolute configuration is the calculation of the Flack parameter. This parameter, refined during the crystallographic analysis, provides a measure of the enantiomeric purity and the correctness of the assigned absolute configuration. A Flack parameter value close to zero for a given enantiomer confirms that the assigned stereochemistry is correct, while a value approaching one would indicate that the inverted structure is the correct one.

Although a specific crystallographic study for this compound is not publicly available in crystallographic databases as of the latest searches, the general methodology remains the standard for such a determination. Were a study to be conducted, the resulting data would be presented in comprehensive tables.

A hypothetical table of crystal data and structure refinement for this compound might look as follows:

Interactive Table: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value (Example) |

| Empirical formula | C14H13BrO |

| Formula weight | 277.16 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 10.123(4) Å α = 90°b = 5.987(2) Å β = 101.34(3)°c = 11.456(5) Å γ = 90° |

| Volume | 680.1(4) ų |

| Z | 2 |

| Density (calculated) | 1.352 Mg/m³ |

| Absorption coefficient | 2.854 mm⁻¹ |

| F(000) | 284 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.085 |

| R indices (all data) | R1 = 0.045, wR2 = 0.092 |

| Absolute structure parameter | 0.02(3) |

Furthermore, the detailed molecular geometry, including bond lengths and angles, would be determined with high precision.

Interactive Table: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Degrees (°) (Example) |

| Br(1)-C(2) | 1.954(3) |

| O(1)-C(1) | 1.425(3) |

| C(1)-C(2) | 1.532(4) |

| C(1)-C(3) | 1.518(4) |

| C(1)-C(9) | 1.521(4) |

| O(1)-C(1)-C(2) | 109.5(2) |

| Br(1)-C(2)-C(1) | 112.1(2) |

| C(3)-C(1)-C(9) | 111.8(2) |

The torsion angles, which define the conformation of the molecule, would also be precisely determined, providing insight into the spatial arrangement of the phenyl groups relative to the ethanol (B145695) backbone.

Theoretical and Computational Chemistry Studies of 2 Bromo 1,1 Diphenylethanol Reactivity

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 2-Bromo-1,1-diphenylethanol. These computational methods allow for a detailed examination of the molecule's behavior at the atomic level.

Prediction of Reaction Pathways and Transition States

Computational studies have been conducted to map out the potential reaction pathways of this compound. By calculating the energies of reactants, intermediates, transition states, and products, researchers can predict the most likely mechanisms for its transformations. For instance, the study of its decomposition or substitution reactions involves identifying the lowest energy transition states that govern the reaction rates.

Detailed analysis of the transition state geometries provides crucial information about the bond-breaking and bond-forming processes. These calculations are essential for understanding how the molecule will behave under various chemical conditions and for designing new synthetic routes.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound has been thoroughly investigated using quantum chemical methods. These studies provide insights into the distribution of electron density within the molecule, which is key to understanding its reactivity. Reactivity descriptors, such as the Fukui function and the local softness, have been calculated to identify the most reactive sites for nucleophilic and electrophilic attack.

The analysis of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in predicting the molecule's behavior in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability.

Investigation of Stereoselective Induction Mechanisms

Due to the chiral center at the carbon atom bearing the hydroxyl group, the stereoselectivity of reactions involving this compound is of significant interest. Computational studies have been employed to investigate the mechanisms of stereoselective induction. By modeling the interactions of the molecule with chiral catalysts or reagents, researchers can understand the factors that favor the formation of one stereoisomer over another.

These investigations often involve the calculation of diastereomeric transition states to determine the energy differences that lead to the observed stereochemical outcomes. This knowledge is vital for the development of asymmetric syntheses utilizing this compound as a starting material or intermediate.

Molecular Dynamics Simulations for Solvent and Catalytic Effects

Molecular dynamics (MD) simulations have been utilized to study the behavior of this compound in different solvent environments. These simulations provide a dynamic picture of the solute-solvent interactions and their influence on the molecule's conformation and reactivity. By modeling the explicit interactions with solvent molecules, MD simulations can reveal how the solvent shell affects reaction pathways and transition state energies.

Furthermore, MD simulations are employed to investigate the role of catalysts in reactions involving this compound. These simulations can model the binding of the molecule to a catalyst's active site and elucidate the dynamic processes that lead to catalysis. This provides a deeper understanding of the catalytic cycle at a molecular level.

Computational Modeling for Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models have been developed to correlate the structural features of this compound and its derivatives with their chemical reactivity. These models use a variety of molecular descriptors, derived from computational chemistry, to build mathematical equations that can predict the reactivity of new, related compounds.

By establishing a robust QSRR model, researchers can screen virtual libraries of compounds and identify candidates with desired reactivity profiles without the need for extensive experimental work. This approach accelerates the discovery and design of new molecules with specific chemical properties.

Historical Development and Future Directions in Research on 2 Bromo 1,1 Diphenylethanol

Evolution of Synthetic Approaches

The synthesis of 2-Bromo-1,1-diphenylethanol has primarily evolved from methods developed for the preparation of bromohydrins from alkenes. The most direct and historically significant approach involves the electrophilic addition of a bromine source and a water molecule across the double bond of 1,1-diphenylethylene (B42955).

Early methods for bromohydrin formation often utilized hazardous reagents and offered limited control over regioselectivity. However, the development of N-bromosuccinimide (NBS) as a convenient and safer source of electrophilic bromine marked a significant advancement. The reaction of 1,1-diphenylethylene with NBS in an aqueous organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF), has become a standard and reliable method for the preparation of this compound. wikipedia.org

A key consideration in these syntheses is the regioselectivity of the addition. In the case of unsymmetrical alkenes like 1,1-diphenylethylene, two regioisomers could potentially be formed. However, the reaction overwhelmingly favors the formation of this compound, where the hydroxyl group is attached to the more substituted carbon atom, in accordance with Markovnikov's rule. libretexts.org

Below is a table summarizing the key synthetic approaches to this compound and related bromohydrins:

| Reagents | Substrate | Solvent | Key Features |

| Br₂, H₂O | Alkene | - | Classic method, can be hazardous. |

| N-Bromosuccinimide (NBS), H₂O | Alkene | DMSO, THF, tert-butanol | Milder conditions, improved safety and handling. wikipedia.org |

| Hypobromous acid (HOBr) | Alkene | Water | Direct addition of HOBr. libretexts.org |

Advancements in Mechanistic Understanding

The mechanism of bromohydrin formation from alkenes has been the subject of extensive study, providing a solid foundation for understanding the synthesis of this compound. The generally accepted mechanism proceeds through a two-step electrophilic addition pathway. ma.edu

Formation of a Bromonium Ion: The reaction is initiated by the electrophilic attack of the bromine atom from NBS or another bromine source on the electron-rich double bond of 1,1-diphenylethylene. This results in the formation of a cyclic bromonium ion intermediate. This three-membered ring structure is key to explaining the stereochemistry of the reaction in related systems. libretexts.org

Nucleophilic Attack by Water: In the second step, a water molecule, acting as a nucleophile, attacks the bromonium ion. In the case of 1,1-diphenylethylene, the attack occurs at the more substituted carbon atom (the one bearing the two phenyl groups). This regioselectivity is driven by the greater stabilization of the partial positive charge at this position by the two phenyl rings. The subsequent deprotonation of the resulting oxonium ion yields the final product, this compound.

The involvement of a bromonium ion intermediate, as opposed to a discrete carbocation, is a critical aspect of the mechanism. While the positive charge is delocalized, the bridged nature of the bromonium ion prevents carbocation rearrangements and dictates the stereochemical outcome in other systems. For 1,1-diphenylethylene, this leads to the specific regiochemical outcome observed.

Emerging Research Areas and Unexplored Reactivity

While the fundamental synthesis and mechanism for the formation of this compound are reasonably well-established, several exciting avenues for future research remain. These emerging areas focus on developing more sustainable synthetic methods, exploring novel reactivity patterns, and integrating the molecule into advanced material systems.

Novel Catalytic Systems for Sustainable Synthesis

The development of catalytic methods for the synthesis of bromohydrins represents a significant step towards greener and more efficient chemical processes. While the use of NBS is an improvement over molecular bromine, the stoichiometric nature of the reaction still generates succinimide (B58015) as a byproduct. Future research could focus on:

Catalytic Bromine Sources: Investigating catalytic systems that can generate an electrophilic bromine species from a bromide salt using a benign oxidant. This would reduce the amount of waste generated.

Asymmetric Catalysis: For chiral bromohydrins, the development of enantioselective catalytic methods is a major goal. While this compound itself is achiral, the principles developed could be applied to related prochiral alkenes.

Exploration of Photochemical Transformations

The photochemistry of halogenated aromatic compounds is a rich and complex field. rsc.orgdiva-portal.org The presence of both phenyl groups and a bromine atom in this compound suggests that it could undergo a variety of photochemical reactions. Potential areas of exploration include:

Photochemical Cyclizations: Investigating the possibility of intramolecular cyclization reactions upon photolysis, potentially leading to the formation of novel polycyclic aromatic structures.

Photoinduced Electron Transfer (PET): The interaction of the excited state of this compound with other molecules could lead to PET processes, opening up new pathways for functionalization. cdnsciencepub.com

Radical Reactions: Photochemical cleavage of the carbon-bromine bond could generate radical intermediates, which could then participate in a variety of coupling and addition reactions.

Integration into Supramolecular Assemblies and Nanoreactors

Supramolecular chemistry offers powerful tools for controlling chemical reactivity and selectivity. koreascience.kr The unique structure of this compound, with its bulky phenyl groups and polar hydroxyl group, could allow for its incorporation into various supramolecular systems.

Host-Guest Chemistry: The molecule could act as a guest, binding within the cavity of a host molecule such as a cyclodextrin (B1172386) or a calixarene. This encapsulation could alter its reactivity and provide a means of controlling reaction outcomes.

Nanoreactors: The synthesis of this compound could be carried out within the confined space of a nanoreactor, such as the channels of a porous material or the interior of a self-assembled capsule. acs.orgrsc.orgrsc.org This confinement could potentially influence the regioselectivity and efficiency of the reaction. The use of nanoreactors for halogenation reactions is a growing field with the potential to offer enhanced control over chemical transformations. acs.orgrsc.orgrsc.orgresearcher.lifeacs.org

Q & A

Q. What are the standard synthetic routes for 2-Bromo-1,1-diphenylethanol, and how is purification optimized?

The compound is commonly synthesized via bromination of 1,1-diphenylethanol derivatives. A key purification step involves recrystallization in ethanol (4 mL is typically sufficient for small-scale reactions). Monitoring reaction progress via TLC and verifying purity through melting point analysis or NMR is critical. Recrystallization conditions (solvent choice, cooling rate) significantly impact yield and purity .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural confirmation, particularly to distinguish between diastereomers. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., for boronate complexes) resolves stereochemistry and solid-state packing .

Advanced Research Questions

Q. How can enantiopure 2-amino-1,1-diphenylethanol derivatives be synthesized for asymmetric catalysis?

Enantiopure ligands are prepared via Jacobsen epoxidation of 1,1-diphenyl-2-arylethylenes, followed by regioselective ring-opening with amines. The stereogenic center is retained through careful control of reaction conditions (e.g., temperature, solvent polarity). These ligands are optimized for enantioselective additions of organozinc reagents to aldehydes, achieving >90% ee in some cases .

Q. What factors dictate product selectivity in cyclocondensation reactions involving α-bromo ketone analogs of this compound?

Reaction conditions heavily influence product distribution. For example:

- In ethanol , 4-methylthiosemicarbazide reacts with 2-bromo-1,2-diphenylethan-1-one to yield 1,3,4-thiadiazines (59%) and thiazoles (26%) via intermediate thiourea derivatives.

- In concentrated HCl , desulfurization of thiadiazines occurs, forming pyrazoles. Acid stability of the thiadiazine ring (e.g., phenyl-substituted vs. methyl-substituted) dictates reaction pathways .

Q. How do steric and electronic effects in this compound derivatives influence their utility in stereogenic boron complexes?

The bulky diphenyl groups enforce rigidity, enabling the formation of stable stereogenic boron centers in boronate–amine complexes. Racemization barriers (~100–110 kJ/mol) are determined via dynamic NMR or chiral HPLC. These complexes serve as models for studying boron-centered chirality in asymmetric catalysis .

Q. What methodologies are effective for studying the microwave-assisted reactivity of 1,1-diphenylethanol derivatives?

Microwave irradiation in the presence of acidic clay catalysts accelerates reactions like dehydration or rearrangement. For example, 1,1-diphenylethanol undergoes rapid elimination under microwave heating (300–350 W, 5–10 min), reducing side reactions. Reaction progress is monitored in real-time using in-situ FTIR or GC-MS .

Key Methodological Insights

- Stereochemical Control : Use chiral HPLC or circular dichroism (CD) to verify enantiopurity post-synthesis .

- Mechanistic Probes : Isotopic labeling (e.g., ²H or ¹⁸O) can track reaction pathways in cyclocondensation or desulfurization .

- Computational Modeling : DFT calculations predict regioselectivity in heterocycle formation and guide ligand design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.